

# ZM241385 (CAS 139180-30-6): A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: ZM241385

Cat. No.: B1684409

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## An In-depth Review of the Potent and Selective Adenosine A<sub>2</sub>A Receptor Antagonist

This technical guide provides a detailed overview of **ZM241385**, a potent and highly selective non-xanthine antagonist of the adenosine A<sub>2</sub>A receptor. With the CAS number 139180-30-6, **ZM241385** has emerged as a critical pharmacological tool for investigating the physiological and pathophysiological roles of the A<sub>2</sub>A receptor in a variety of research areas, including neurodegenerative diseases, cancer immunotherapy, and inflammatory conditions. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's properties, mechanism of action, experimental protocols, and key applications.

## Chemical and Physicochemical Properties

**ZM241385**, with the chemical name 4-(2-[7-Amino-2-(2-furyl)[1][2][3]triazolo[2,3-a][1][4][5]triazin-5-ylamino]ethyl)phenol, is a synthetic compound with a molecular formula of C<sub>16</sub>H<sub>15</sub>N<sub>7</sub>O<sub>2</sub> and a molecular weight of 337.34 g/mol.[3] Its structural and physical characteristics are summarized in the table below.

Property	Value	Reference(s)
CAS Number	139180-30-6	[3]
Molecular Formula	C <sub>16</sub> H <sub>15</sub> N <sub>7</sub> O <sub>2</sub>	[3]
Molecular Weight	337.34 g/mol	[3]
Appearance	White to tan powder	[3][6]
Purity	≥98% (HPLC)	[3][5]
Solubility	DMSO: >15 mg/mL (up to 100 mM)	[3][6]
Storage Temperature	2-8°C	[3]
SMILES String	<chem>Nc1nc(NCCc2ccc(O)cc2)nc3nc(n13)-c4ccco4</chem>	[6]
InChI Key	PWTBZOIUWZOPFT-UHFFFAOYSA-N	[6][7]

## Mechanism of Action and Pharmacology

**ZM241385** functions as a high-affinity antagonist of the adenosine A<sub>2</sub>A receptor, a G-protein coupled receptor (GPCR).[1] Upon activation by its endogenous ligand, adenosine, the A<sub>2</sub>A receptor couples to the G<sub>s</sub> protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[8] This signaling cascade plays a crucial role in various physiological processes. **ZM241385** competitively binds to the A<sub>2</sub>A receptor, blocking the binding of adenosine and thereby inhibiting the downstream signaling pathway.[9]

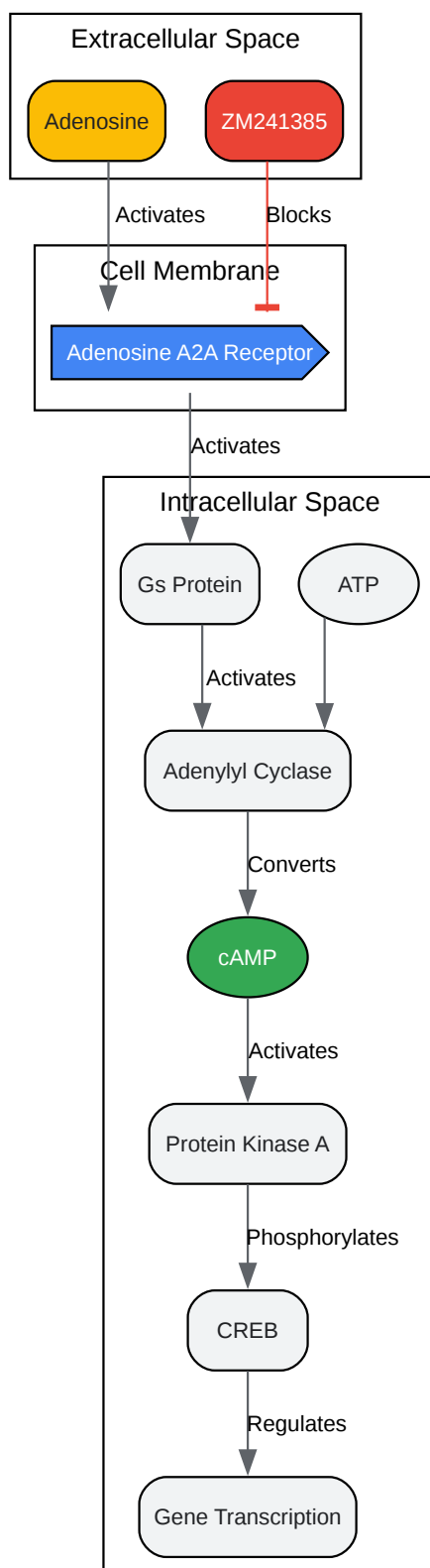
The pharmacological profile of **ZM241385** is characterized by its high potency and selectivity for the A<sub>2</sub>A receptor over other adenosine receptor subtypes (A<sub>1</sub>, A<sub>2</sub>B, and A<sub>3</sub>).[3][5]

## Pharmacological Data

Parameter	Species/System	Value	Reference(s)
Ki	Human A <sub>2</sub> A Receptor (HEK-293 cells)	0.8 nM	[8]
Ki	Human A <sub>2</sub> A Receptor (HEK-293 cells)	800 pM	[3]
Ki	Adenosine A <sub>2</sub> A Receptor	1.4 nM	[1]
pIC <sub>50</sub>	Rat Pheochromocytoma Cell Membranes ([ <sup>3</sup> H]NECA)	9.52	[9][10][11]
pA <sub>2</sub>	Guinea Pig Cardiac Vasculature (vs. CGS21680)	9.02	[5][9][10]
Selectivity	vs. A <sub>1</sub> Receptor	~1000-fold	[5]
Selectivity	vs. A <sub>2</sub> B Receptor	~91-fold	[5]
Selectivity	vs. A <sub>3</sub> Receptor	>500,000-fold	[5]

## Signaling Pathways

The primary signaling pathway modulated by **ZM241385** is the adenosine A<sub>2</sub>A receptor-mediated cAMP pathway. By blocking the A<sub>2</sub>A receptor, **ZM241385** prevents the Gs protein-mediated activation of adenylyl cyclase, thus inhibiting the production of cAMP from ATP. This, in turn, prevents the activation of Protein Kinase A (PKA) and the phosphorylation of downstream targets like the cAMP response element-binding protein (CREB).



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### Canonical Adenosine A<sub>2A</sub> Receptor Signaling Pathway

## Experimental Protocols

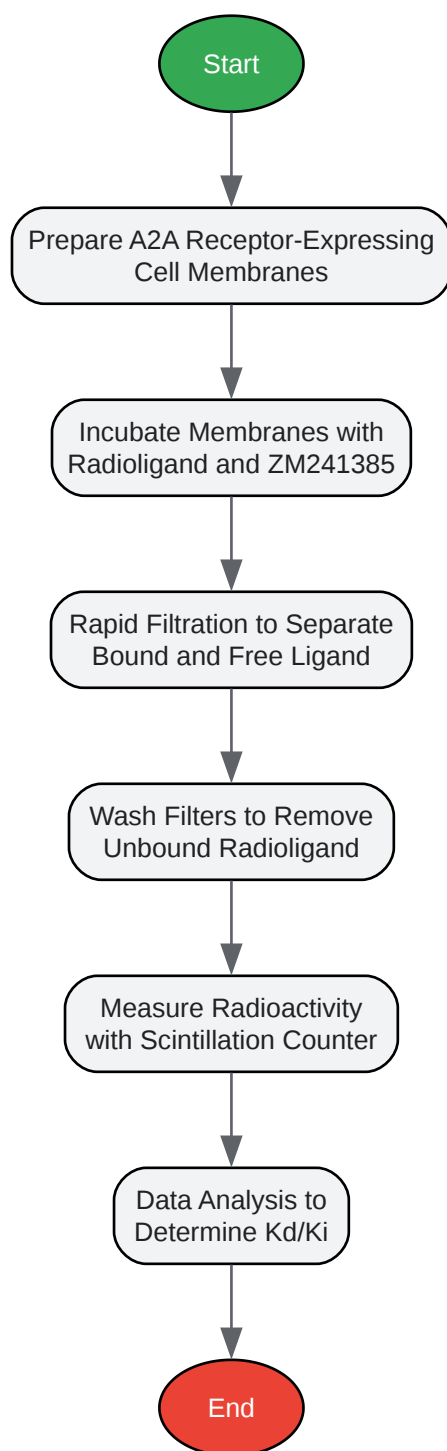
This section provides an overview of common experimental methodologies involving **ZM241385**.

### In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity of **ZM241385** to the adenosine A<sub>2</sub>A receptor.

- Materials:
  - Cell membranes expressing the adenosine A<sub>2</sub>A receptor (e.g., from rat striatum or transfected cell lines like HEK-293 or CHO).[\[9\]](#)[\[12\]](#)
  - Radioligand: [<sup>3</sup>H]**ZM241385** or a competing radiolabeled agonist/antagonist (e.g., [<sup>3</sup>H]NECA).[\[9\]](#)
  - Assay Buffer: Typically a Tris-HCl buffer with MgCl<sub>2</sub>.[\[13\]](#)
  - Non-specific binding control: A high concentration of a non-labeled ligand (e.g., CGS21680).[\[13\]](#)
  - Glass fiber filters and a cell harvester for separating bound and free radioligand.
  - Scintillation counter.
- Protocol:
  - Prepare cell membranes by homogenization and centrifugation.
  - Incubate the membranes with varying concentrations of the radioligand in the assay buffer. For competition assays, incubate membranes with a fixed concentration of radioligand and varying concentrations of **ZM241385**.
  - Incubate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[\[13\]](#)[\[14\]](#)

- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Measure the radioactivity on the filters using a scintillation counter.
- Analyze the data using non-linear regression to determine  $K_d$  or  $K_i$  values.



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### Radioligand Binding Assay Workflow

## In Vitro cAMP Functional Assay

This assay measures the ability of **ZM241385** to antagonize the A<sub>2</sub>A receptor agonist-induced increase in intracellular cAMP.

- Materials:
  - Whole cells expressing the adenosine A<sub>2</sub>A receptor (e.g., PC12, A549, or transfected cell lines).[1]
  - A<sub>2</sub>A receptor agonist (e.g., CGS21680 or NECA).[9]
  - **ZM241385**.
  - cAMP assay kit (e.g., HTRF, ELISA, or RIA).
- Protocol:
  - Culture the cells in appropriate plates.
  - Pre-incubate the cells with varying concentrations of **ZM241385** for a defined period.
  - Stimulate the cells with a fixed concentration of an A<sub>2</sub>A receptor agonist.
  - Lyse the cells to release intracellular cAMP.
  - Measure the cAMP concentration using a suitable assay kit according to the manufacturer's instructions.
  - Analyze the data to determine the IC<sub>50</sub> value of **ZM241385**.

## In Vivo Studies

**ZM241385** has been evaluated in various animal models to assess its therapeutic potential.

- Neuroprotection Models:
  - Model: Oxygen-glucose deprivation (OGD) in rat hippocampal slices, a model for cerebral ischemia.[2][4]
  - Treatment: **ZM241385** (100-500 nmol·L<sup>-1</sup>) applied before, during, and after OGD.[2]



- Endpoints: Measurement of anoxic depolarization, recovery of synaptic potentials, and assessment of neuronal damage using propidium iodide staining.[2][4]
- Cancer Immunotherapy Models:
  - Model: Syngeneic mouse tumor models (e.g., B16F10 melanoma).[11]
  - Treatment: Intraperitoneal injection of **ZM241385** (e.g., 0.2-0.4  $\mu$ g/mouse daily).[1]
  - Endpoints: Tumor volume measurement, analysis of immune cell infiltration (e.g., CD8<sup>+</sup> T cells) in the tumor microenvironment.[1]
- Cardiovascular Models:
  - Model: Conscious spontaneously hypertensive rats.[15]
  - Treatment: Oral administration of **ZM241385** (1-10 mg/kg).[15]
  - Endpoints: Measurement of mean arterial blood pressure in response to exogenous adenosine.[15]

## Research Applications

The high selectivity and potency of **ZM241385** make it an invaluable tool for a wide range of research applications:

- Neurodegenerative Diseases: Investigating the role of A<sub>2</sub>A receptors in Parkinson's disease, Alzheimer's disease, and ischemic brain injury.[13][16]
- Cancer Immunotherapy: Studying the immunosuppressive effects of adenosine in the tumor microenvironment and the potential of A<sub>2</sub>A receptor blockade to enhance anti-tumor immunity.[8]
- Inflammation: Elucidating the role of A<sub>2</sub>A receptors in modulating inflammatory responses.
- Cardiovascular Physiology: Examining the involvement of A<sub>2</sub>A receptors in the regulation of blood pressure and coronary blood flow.[15]

## Conclusion

**ZM241385** is a well-characterized, potent, and selective adenosine A<sub>2</sub>A receptor antagonist that has significantly contributed to our understanding of A<sub>2</sub>A receptor biology. Its utility as a research tool is firmly established, and it continues to be a key compound in the exploration of novel therapeutic strategies targeting the adenosine signaling pathway. This guide provides a comprehensive summary of its properties and applications to aid researchers in their scientific endeavors.

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